
4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid typically involves the reaction of 3,4-difluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways and effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenylboronic acid
- 3,4-Difluorophenylacetic acid
- 3,4-Difluorophenyl isocyanate
Uniqueness
4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid is unique due to its specific structural features, such as the presence of both a difluorophenyl group and a butenoic acid moiety. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
Biological Activity
4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various scientific domains.
Chemical Structure and Properties
The compound features a difluorophenyl group attached to a butenoic acid moiety, which contributes to its unique chemical properties. Its structure allows it to act as a Michael acceptor, enabling it to interact with nucleophilic sites on proteins and other biomolecules.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific molecular targets. This interaction is facilitated by the following mechanisms:
- Michael Addition: The enone moiety can react with thiol groups in cysteine residues of proteins, leading to irreversible modifications.
- Enzyme Inhibition: The compound has been shown to inhibit various enzymes by binding to their active sites or allosteric sites, thereby modulating their activity .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines:
The compound's mechanism in cancer cells involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival and growth.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have revealed that it possesses activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 16 | |
Escherichia coli | 32 | |
Pseudomonas aeruginosa | 64 |
These findings suggest potential applications in developing new antimicrobial agents.
Study on Enzyme Inhibition
A study published in Nature Communications explored the inhibitory effects of this compound on JNK1 (c-Jun N-terminal kinase). The results indicated that the compound selectively inhibited JNK1 with an IC50 value of 0.5 μM, demonstrating its potential as a therapeutic agent for diseases involving JNK signaling pathways .
Antiviral Activity
In another study focusing on HIV integrase inhibitors, derivatives of this compound were synthesized and tested. The results showed promising antiviral activity with IC50 values ranging from 10 nM to 100 nM against HIV strains .
Research Applications
The compound is being explored for various applications:
- Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer and infectious diseases.
- Biochemistry: Investigating its role as an enzyme inhibitor and understanding its interaction with biomolecules.
- Pharmacology: Assessing its therapeutic potential and safety profiles in preclinical models.
Properties
IUPAC Name |
(E)-4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-5H,(H,14,15)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEIUAVCQAVVOW-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C=CC(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)/C=C/C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.